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Compound of Interest

Compound Name: 2-Propyl-6-heptenoic acid

Cat. No.: B8372177

Get Quote

Abstract
2-Propyl-6-heptenoic acid (CAS: 81305-62-6) acts as a critical functionalized intermediate in

two distinct high-value sectors: bioanalytical chemistry and advanced polymer materials.[1]

Structurally, it serves as a "linker-equipped" analog of Valproic Acid (VPA), a major

anticonvulsant. By retaining the pharmacophoric 2-propyl moiety while extending the main

chain with a terminal alkene, this molecule enables the synthesis of highly specific

immunogens for VPA immunoassays without compromising antibody recognition. In material

science, it functions as a polar monomer, introducing carboxylic acid functionality into olefin

copolymers to enhance adhesion and compatibility. This guide details its structural properties,

synthesis via malonic ester alkylation, and its application in hapten design and polymer

functionalization.

Chemical Identity & Structural Analysis[1]
Nomenclature and Identification

IUPAC Name: 2-Propylhept-6-enoic acid[2][3][4][5]
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Common Synonyms: 2-Propyl-6-heptenoic acid; 2-Propylhept-6-enoic acid ethyl ester

(derivative); VPA-Hapten Precursor.

CAS Number: 81305-62-6[1]

Molecular Formula: C₁₀H₁₈O₂

Molecular Weight: 170.25 g/mol [1]

SMILES:CCCC(C(=O)O)CCCC=C[2][4][5]

Structural Logic & Pharmacophore Mimicry
The molecule is designed as a structural mimic of Valproic Acid (VPA, 2-propylpentanoic acid),

with a specific modification for conjugation.
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Feature
Valproic Acid
(Target)

2-Propyl-6-
heptenoic Acid
(Tool)

Function in
Bioanalysis

Alpha-Carbon
Chiral center

(racemic)

Chiral center

(racemic)

Maintains steric

environment for Ab

binding.

Side Chain A Propyl (-C₃H₇) Propyl (-C₃H₇)
Recognition Motif:

Matches VPA exactly.

Side Chain B Propyl (-C₃H₇) 4-Pentenyl (-C₅H₉)

Linker Arm: Extends

the chain to prevent

steric hindrance

during conjugation.

Functional Group
Carboxylic Acid (-

COOH)

Carboxylic Acid (-

COOH)

Recognition Motif:

Critical for

electrostatic

interaction with the

antibody.

Terminus Methyl (-CH₃) Alkene (-CH=CH₂)

Reactive Handle: Site

for chemical

modification (Thio-

ene, Ozonolysis) to

attach carrier proteins.

Physicochemical Properties[1][6][7]
Physical State: Viscous liquid / Oil (at 20°C).

Color: Colorless to pale yellow.

Boiling Point: Estimated 270–280°C (at 760 mmHg) based on VPA (220°C) + C₂H₂

extension.

Density: ~0.92–0.94 g/cm³.
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Solubility:

Water: Low (< 1 mg/mL).

Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO.

pKa: ~4.8 (Typical for aliphatic carboxylic acids).

Synthesis & Manufacturing
The most robust synthesis route utilizes the Malonic Ester Synthesis. This pathway ensures

precise control over the alpha-carbon substitution, preventing poly-alkylation side products

common in direct acid alkylation.

Protocol: Step-by-Step Synthesis
Reaction Scale: 100 mmol baseline.

Phase 1: Mono-Alkylation (Introduction of Propyl Group)
Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromopropane (1.1 eq).

Procedure:

Dissolve NaOEt in anhydrous ethanol.

Add Diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.

Add 1-Bromopropane dropwise. Reflux for 4–6 hours.

Workup: Evaporate EtOH, partition between water/EtOAc. Distill to obtain Diethyl

propylmalonate.

Phase 2: Dialkylation (Introduction of Pentenyl Chain)
Reagents: Diethyl propylmalonate (from Phase 1), Sodium Hydride (1.2 eq, 60% dispersion),

5-Bromo-1-pentene (1.1 eq).

Procedure:
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Suspend NaH in dry THF under Argon/Nitrogen.

Add Diethyl propylmalonate dropwise at 0°C. Evolution of H₂ gas occurs.

Add 5-Bromo-1-pentene. Heat to reflux (60–70°C) for 12 hours.

Monitor: TLC (Hexane:EtOAc 9:1) should show disappearance of mono-alkylated starting

material.

Phase 3: Hydrolysis & Decarboxylation
Reagents: KOH (4.0 eq, aq), Ethanol.

Procedure:

Reflux the dialkylated diester in KOH/EtOH/H₂O for 4 hours.

Acidify to pH 1 with conc. HCl (Caution: Exothermic).

Heat the crude dicarboxylic acid to 160–180°C (neat) for 2 hours to induce thermal

decarboxylation. CO₂ evolution will be observed.

Purification: Vacuum distillation of the resulting oil yields pure 2-Propyl-6-heptenoic acid.

Synthesis Pathway Visualization

Diethyl Malonate Diethyl Propylmalonate

1. NaOEt/EtOH
2. 1-Bromopropane Diethyl (2-propyl)(4-pentenyl)malonate

1. NaH/THF
2. 5-Bromo-1-pentene 2-Propyl-6-heptenoic Acid

1. KOH Hydrolysis
2. HCl/Heat (-CO2)

Click to download full resolution via product page

Figure 1: Malonic Ester Synthesis route ensuring regioselective formation of the quaternary

carbon center.

Applications in Bioanalysis (Immunoassays)
The primary utility of 2-Propyl-6-heptenoic acid is in the generation of anti-Valproic Acid

antibodies. Direct conjugation of VPA to a protein is difficult because the carboxylic acid is the
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key recognition site; blocking it destroys antibody affinity.

The "Linker Strategy"
By using 2-Propyl-6-heptenoic acid, the "tail" (alkene) serves as the attachment point, leaving

the "head" (carboxylic acid + propyl group) free for immune recognition.

Conjugation Protocol (Thio-Ene Click)
Activation: React 2-Propyl-6-heptenoic acid with Thioacetic acid (radical addition) to form

the thioester.

Deprotection: Hydrolyze to the free thiol (-SH).

Conjugation: React the thiol-modified hapten with Maleimide-activated BSA (Bovine Serum

Albumin) or KLH (Keyhole Limpet Hemocyanin).

Result: An immunogen that presents the VPA pharmacophore on a spacer arm.

Functional Logic Diagram
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Figure 2: Structural logic showing how the heptenoic acid analog preserves the VPA epitope

while providing a conjugation handle.

Applications in Polymer Science
Beyond bioanalysis, this molecule is cited in patent literature as a functional monomer for olefin

copolymers.

Role: Introduces polarity (COOH) into non-polar polyolefin backbones (e.g., Polyethylene,

Polypropylene).

Mechanism: The terminal alkene copolymerizes with ethylene/propylene via Ziegler-Natta or

Metallocene catalysis (often requiring protection of the COOH group) or via radical

polymerization.

Benefit: Improves adhesion to metals, printability, and compatibility with polar fillers.
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Analytical Characterization
To validate the identity of synthesized 2-Propyl-6-heptenoic acid, the following spectral

signatures must be confirmed:

Method Expected Signature Interpretation

¹H-NMR (CDCl₃) δ 11.0–12.0 (br s, 1H)
Carboxylic Acid proton (-

COOH).

δ 5.7–5.9 (m, 1H) Vinylic proton (-CH=).

δ 4.9–5.1 (m, 2H)
Terminal alkene protons

(=CH₂).

δ 2.3–2.4 (m, 1H) Alpha-proton (Chiral center).

IR Spectroscopy 1700–1710 cm⁻¹ Strong C=O stretch (Acid).

1640 cm⁻¹ Weak C=C stretch (Alkene).

2500–3000 cm⁻¹
Broad O-H stretch (Carboxylic

Acid).

Mass Spectrometry m/z 170 [M]+ Molecular ion.

m/z 125 [M-COOH]+
Loss of carboxyl group (Alpha-

cleavage).

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the terminal

alkene.

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References
European Patent Office. (1982). Method for determination of valproic acid and reagents
therein (EP0043285B1).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8372177/docs?utm_src=pdf-body#2-propyl-6-heptenoic-acid-technical-guide-for-bioanalysis-polymer-science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8372177?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitsui Chemicals, Inc. (2002). Polar group-containing olefin copolymer and thermoplastic
resin composition containing the copolymer (JP2002145949A).

ChemBK. (2024). 2-Propyl-6-heptenoic acid Chemical Properties. ChemBK Database.

[Link][3][6]

Justia Patents. (2025). Copolymer of olefin and unsaturated carboxylic acid. Justia. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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